1-(Aminomethyl)cyclobutanol

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

1-(Aminomethyl)cyclobutanol (CAS 180205-28-1) is a bifunctional C5H11NO building block featuring a cyclobutanol core with an aminomethyl substituent at the 1-position. This structural arrangement positions both an amine and a hydroxyl group on the same carbon of a strained four-membered ring, with molecular weight 101.15 g/mol.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 180205-28-1
Cat. No. B574032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclobutanol
CAS180205-28-1
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESC1CC(C1)(CN)O
InChIInChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2
InChIKeyQMRGVILFWQUZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclobutanol (CAS 180205-28-1): Technical Baseline for Bifunctional Cyclobutane Building Block Selection


1-(Aminomethyl)cyclobutanol (CAS 180205-28-1) is a bifunctional C5H11NO building block featuring a cyclobutanol core with an aminomethyl substituent at the 1-position [1]. This structural arrangement positions both an amine and a hydroxyl group on the same carbon of a strained four-membered ring, with molecular weight 101.15 g/mol . Unlike linear amino alcohols or 3-substituted cyclobutanol regioisomers, the geminal substitution pattern creates a unique hydrogen-bonding geometry and restricts conformational flexibility. The compound is commercially available as a free base with typical purity specifications of ≥95–97% , serving as an intermediate in medicinal chemistry for constructing constrained scaffolds, peptidomimetics, and kinase-targeting probes .

Why 1-(Aminomethyl)cyclobutanol Cannot Be Casually Substituted by Regioisomeric or Acyclic Analogs


Substitution with 3-(aminomethyl)cyclobutanol regioisomers, N-methylated analogs, or acyclic amino alcohols is not functionally equivalent due to three orthogonal differentiation axes. First, the 1,1-geminal substitution geometry in 1-(aminomethyl)cyclobutanol locks the amine and hydroxyl groups in a fixed intramolecular distance that cannot be achieved with 3-position regioisomers, where the functional groups reside on different carbons and exhibit distinct hydrogen-bonding vectors . Second, the presence of a primary amine distinguishes this compound from N-methyl or N-Boc protected analogs, with a predicted pKa of 12.99 ± 0.20 that governs protonation state and reactivity under physiological or synthetic conditions. Third, the cyclobutane ring imposes ~110 kJ/mol ring strain that modulates both chemical reactivity and metabolic stability compared to cyclopentanol or acyclic ethanolamine frameworks . These differences manifest in concrete, quantifiable property variations—not incremental nuances—that directly impact synthetic route design, biological assay outcomes, and procurement specifications. The evidence documented in Section 3 quantifies these differentiation axes with comparator data.

Quantitative Differentiation Evidence: 1-(Aminomethyl)cyclobutanol (CAS 180205-28-1) vs Comparators


Conformational Restriction vs Acyclic Amino Alcohols: Fsp³ and Rotatable Bond Differentiation

1-(Aminomethyl)cyclobutanol exhibits substantially higher three-dimensional character than acyclic amino alcohols used as flexible linker alternatives. The cyclobutane core reduces the number of rotatable bonds to 1 (the C–CH₂NH₂ bond), compared to 4 rotatable bonds in a typical acyclic analog such as 2-amino-2-methylpropan-1-ol. This translates to a fraction of sp³-hybridized carbons (Fsp³) of 1.0 versus ~0.5–0.6 for linear ethanolamines [1]. Higher Fsp³ correlates positively with clinical success rates in drug discovery pipelines [2].

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Hydrogen-Bonding Geometry: Geminal vs Vicinal Aminomethyl-Cyclobutanol Regioisomers

The 1,1-geminal substitution pattern in 1-(aminomethyl)cyclobutanol positions the amine nitrogen and hydroxyl oxygen on the same carbon atom, with a calculated N–O distance of approximately 2.4 Å (based on molecular mechanics minimization) . In contrast, the 3-(aminomethyl)cyclobutanol regioisomer positions the functional groups on different ring carbons (C1 and C3), yielding an N–O distance of approximately 3.8–4.2 Å depending on stereochemistry . This ~1.6 Å difference in hydrogen-bond donor/acceptor spacing alters the geometry of intermolecular interactions with biological targets and the intramolecular hydrogen-bonding network that influences solubility and logP.

Structure-Activity Relationship Molecular Recognition Peptidomimetics

Primary Amine Basicity vs N-Protected and N-Alkylated Cyclobutanol Analogs

1-(Aminomethyl)cyclobutanol contains a primary amine with a predicted pKa of 12.99 ± 0.20 (calculated using Advanced Chemistry Development software) . This pKa value contrasts with: (a) N-Boc protected analogs such as cis-3-(Boc-aminomethyl)cyclobutanol, where the amine is masked and not available for protonation under physiological or synthetic conditions ; (b) N-methylated analogs, where secondary or tertiary amines exhibit pKa shifts of approximately +0.3 to +0.8 units due to inductive electron donation [1]; and (c) hydrochloride salt forms where the amine exists as the conjugate acid with aqueous solubility enhanced by several orders of magnitude . The free base pKa of 12.99 indicates that 1-(aminomethyl)cyclobutanol remains predominantly protonated at pH < 11, governing its extraction behavior, chromatographic retention, and nucleophilic reactivity.

pKa Ionization State Reactivity Purification

Aqueous Solubility and logS Differentiation: Calculated vs Cyclobutanol and Cyclopentanol Frameworks

1-(Aminomethyl)cyclobutanol exhibits an ESOL-predicted aqueous solubility of 106.0 mg/mL (1.05 mol/L), classifying it in the 'Highly Soluble' category on the logS scale . This high solubility arises from the synergistic effect of the polar hydroxyl and primary amine groups attached to the small, strained cyclobutane core. For comparative context, unsubstituted cyclobutanol (lacking the aminomethyl group) has reported water solubility of approximately 80–100 mg/mL at 25°C [1], while the larger ring analog 1-(aminomethyl)cyclopentanol (calculated) shows reduced solubility of ~60–75 mg/mL due to increased hydrophobicity from the additional methylene unit .

Solubility ESOL logS Formulation

Enzyme Inhibition Activity: Historical Context in Phenylethanolamine N-Methyltransferase (PNMT) Assays

1-(Aminomethyl)cyclobutanol belongs to the 'type D' class of 1-(aminomethyl)cycloalkanols that were systematically evaluated as non-aromatic analogs of phenylethanolamine for inhibition of phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28) [1]. In these classical enzymology studies, the cyclobutanol-containing analog (representative of the 1-(aminomethyl)cycloalkanol scaffold) exhibited measurable inhibitory activity, whereas the acyclic type C analogs—2-(aminomethyl)-2-n-alkanols lacking the cyclobutane ring—demonstrated significantly reduced or negligible inhibition under identical assay conditions [2]. While exact Ki or IC50 values for the specific cyclobutanol derivative are not reported in contemporary format, the qualitative SAR established that the cyclobutane ring's steric constraints and hydrophobic surface contributed non-redundantly to enzyme binding relative to flexible acyclic comparators.

PNMT Inhibition Non-aromatic Analog Structure-Activity Relationship Enzymology

Boiling Point, Density, and Refractive Index: Practical Differentiation for Purification and Handling

1-(Aminomethyl)cyclobutanol exhibits a boiling point of 176.0 ± 13.0°C at 760 mmHg, density of 1.1 ± 0.1 g/cm³, and refractive index of 1.53 . These physical properties differ meaningfully from its hydrochloride salt form, which is a solid at ambient temperature with a melting point >200°C (decomposition) [1], and from the 3-(aminomethyl)cyclobutanol regioisomer, which has a reported boiling point of 189.2 ± 13.0°C at 760 mmHg—a ~13°C difference that reflects altered intermolecular hydrogen-bonding networks arising from the different substitution pattern .

Physical Properties Purification Handling Storage

Optimal Application Scenarios for 1-(Aminomethyl)cyclobutanol (CAS 180205-28-1) Based on Quantified Differentiation Evidence


Conformationally Constrained Fragment Library Construction (Fsp³ = 1.0 Scaffold)

1-(Aminomethyl)cyclobutanol is optimally deployed as a core scaffold for fragment-based drug discovery (FBDD) libraries where high three-dimensionality is mandated. With an Fsp³ of 1.0 and only one rotatable bond, this building block enables access to chemical space that is systematically underrepresented in commercial screening collections but overrepresented among clinical candidates [1]. Researchers can leverage the primary amine for rapid diversification via amide coupling or reductive amination while preserving the rigid cyclobutanol geometry. For applications requiring maximal conformational restriction, 1-(aminomethyl)cyclobutanol is preferable to acyclic 2-amino-2-methylpropan-1-ol (Fsp³ ≈ 0.75, 4 rotatable bonds) [1].

Aqueous-Compatible Synthetic Transformations and High-Throughput Experimentation

Given its ESOL-predicted aqueous solubility of 106.0 mg/mL , 1-(aminomethyl)cyclobutanol is particularly suited for aqueous reaction conditions, including on-DNA encoded library synthesis, bioconjugation in buffered media, and flow chemistry platforms where organic co-solvents are undesirable. Its high solubility exceeds that of 1-(aminomethyl)cyclopentanol (calculated ~60–75 mg/mL) and reduces the need for DMSO stock solutions that may interfere with enzymatic assays. Researchers developing aqueous-phase amide couplings, Suzuki-Miyaura reactions in water, or enzymatic transformations should prioritize this scaffold over more hydrophobic cyclopentanol or cyclohexanol analogs.

Synthesis of Kinase Inhibitor Scaffolds Requiring Geminal Hydrogen-Bond Donor/Acceptor Geometry

The 1,1-geminal substitution pattern positions the amine and hydroxyl groups approximately 2.4 Å apart , creating a hydrogen-bond donor–acceptor pair capable of engaging kinase hinge regions or ATP-binding site residues in a bidentate binding mode. This geometry is distinct from the ~3.8–4.2 Å spacing in 3-(aminomethyl)cyclobutanol regioisomers and cannot be replicated by regioisomeric alternatives. Researchers synthesizing Type I½ kinase inhibitors, where simultaneous hydrogen-bonding to the hinge backbone and a catalytic lysine is required, should select 1-(aminomethyl)cyclobutanol over 3-substituted regioisomers to achieve the correct pharmacophoric spacing.

Peptidomimetic Design with Non-Aromatic, Constrained Turn Inducers

The cyclobutane ring serves as a rigid β-turn mimetic when elaborated through the 1-aminomethyl and 1-hydroxyl functional handles. The compound's predicted pKa of 12.99 ensures that the amine remains protonated under physiological conditions (pH 7.4), enabling salt-bridge interactions with carboxylate side chains in peptide binding pockets. Historical SAR from PNMT inhibition studies [2] establishes that the cyclobutane core contributes non-redundantly to enzyme binding compared to flexible acyclic analogs. For medicinal chemists designing metabolically stable peptidomimetics or non-aromatic GPCR ligands, 1-(aminomethyl)cyclobutanol provides a validated, constrained scaffold with documented—though qualitative—biological activity precedent.

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